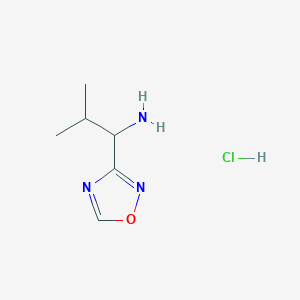
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride
Overview
Description
“2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are known for their wide range of applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride”, can be achieved through several methods. One method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” includes a 1,2,4-oxadiazole ring, which serves as a convenient precursor for the generation of other heterocyclic and acyclic compounds . The 1,2,4-oxadiazole ring can undergo various reactions with different nucleophiles, and additional electrophilic activation is often required for these transformations .Chemical Reactions Analysis
1,2,4-Oxadiazoles, including “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride”, can undergo various chemical reactions. These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products . To achieve the synthetic transformations of the 1,2,4-oxadiazole ring using different nucleophiles, additional electrophilic activation is required .Scientific Research Applications
Synthesis and Chemical Properties
Scalable Synthesis
A safe and scalable synthesis of a related compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, is described, emphasizing the importance of process safety and thermal stability in the synthesis of 1,2,4-oxadiazole derivatives (Likhite et al., 2016).
Use in Energetic Materials
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a structurally related compound, demonstrate potential applications in insensitive energetic materials due to their moderate thermal stabilities and resistance to impact and friction (Yu et al., 2017).
Anticancer Applications
Benzimidazoles bearing an oxadiazole nucleus, including 1,2,4-oxadiazole derivatives, have been synthesized and screened for their in vitro anticancer activity, demonstrating significant to good anticancer properties (Rashid, Husain, & Mishra, 2012).
Pharmacological Characterization
A compound structurally similar to 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride, namely PF-04455242, has been pharmacologically characterized as a high-affinity antagonist selective for κ-opioid receptors, highlighting its potential therapeutic applications (Grimwood et al., 2011).
Antimicrobial and Antioxidant Activities
Several 1,3,4-oxadiazole derivatives, such as 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating potential use in therapeutic applications (Saundane, Verma, & Katkar, 2013).
Synthetic Methods and Applications
Copper-Catalyzed Cascade Annulation
A method for synthesizing various 1,2,4-oxadiazoles via copper-catalyzed cascade annulation of amidines and methylarenes is described, providing a straightforward protocol for preparing oxadiazoles (Guo et al., 2015).
Ring-Fission and Bond Cleavage Reactions
The reaction involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine demonstrates the potential for ring-fission and C–C bond cleavage reactions in oxadiazole derivatives (Jäger et al., 2002).
Solvent-Free Synthesis of Oxadiazoles
A convenient synthesis of 3-aryl-1,2,4-oxadiazoles from ethyl acetoacetate and amidoximes under solvent-free conditions is reported, highlighting a green chemistry approach in the synthesis of oxadiazole compounds (Regueira & Filho, 2012).
Safety And Hazards
The safety and hazards associated with “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” include the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for “2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(2)5(7)6-8-3-10-9-6;/h3-5H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORFBOQFXAPQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)
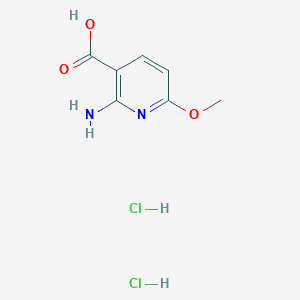
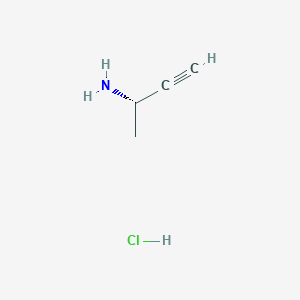




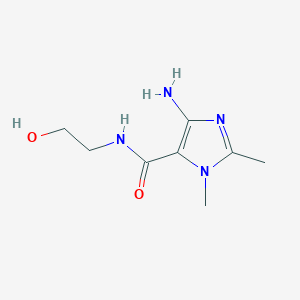

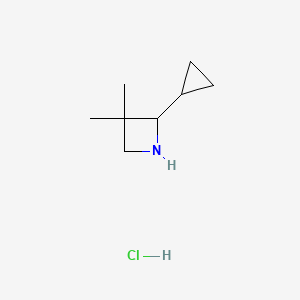



![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)